molecular formula C10H6FNO2S B1341634 4-(4-Fluorophenyl)thiazole-2-carboxylic acid CAS No. 886366-96-7

4-(4-Fluorophenyl)thiazole-2-carboxylic acid

Cat. No. B1341634
CAS RN: 886366-96-7
M. Wt: 223.23 g/mol
InChI Key: ADTZSCPHZARMBS-UHFFFAOYSA-N
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Description

“4-(4-Fluorophenyl)thiazole-2-carboxylic acid” is a chemical compound with the empirical formula C10H6FNO2S . It has a molecular weight of 223.22 . This compound is typically available in solid form .


Molecular Structure Analysis

The molecular structure of “4-(4-Fluorophenyl)thiazole-2-carboxylic acid” includes a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The thiazole ring is substituted at the 4-position with a fluorophenyl group and at the 2-position with a carboxylic acid group .


Physical And Chemical Properties Analysis

“4-(4-Fluorophenyl)thiazole-2-carboxylic acid” is a solid compound . Its empirical formula is C10H6FNO2S, and it has a molecular weight of 223.22 .

Scientific Research Applications

Pharmaceutical Intermediates

This compound can be used as an intermediate in the synthesis of various pharmaceuticals . It can be used to create complex molecules that are used in the development of drugs .

Organic Synthesis

“4-(4-Fluorophenyl)thiazole-2-carboxylic acid” is also used in the field of organic synthesis . It can be used to synthesize other organic compounds, contributing to the development of new materials and chemical products .

Antibacterial and Antifungal Agents

Research has shown that thiazole derivatives, such as “4-(4-Fluorophenyl)thiazole-2-carboxylic acid”, can be promising scaffolds for the development of new antibacterial and antifungal candidates . These compounds have shown selective and potent bactericidal activity against Gram-positive pathogens, including S. aureus harboring genetically defined resistance mechanisms .

Antifungal Activity Against Azole Resistant A. fumigatus

Thiazole derivatives have exhibited antifungal activity against azole resistant A. fumigatus . This suggests potential applications in treating infections caused by this fungus .

Activity Against Multidrug Resistant Yeasts

Certain thiazole derivatives have shown antifungal activity against multidrug resistant yeasts, including Candida auris . This indicates potential use in combating infections caused by these resistant strains .

Treatment of Pulmonary Hypertension

Thiazole derivatives can be used as intermediates for the synthesis of drugs like ambrisentan, which is used for the treatment of pulmonary hypertension .

Future Directions

Thiazole derivatives, including “4-(4-Fluorophenyl)thiazole-2-carboxylic acid”, have shown a wide range of biological activities . This suggests that they could be promising candidates for the development of new therapeutic agents. Future research could focus on exploring the biological activities of this compound and its derivatives, as well as optimizing their structures for enhanced activity and selectivity .

properties

IUPAC Name

4-(4-fluorophenyl)-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2S/c11-7-3-1-6(2-4-7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTZSCPHZARMBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589588
Record name 4-(4-Fluorophenyl)-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)thiazole-2-carboxylic acid

CAS RN

886366-96-7
Record name 4-(4-Fluorophenyl)-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of NRA0562 as a potential atypical antipsychotic?

A1: While the exact mechanism is not fully elucidated in the provided abstracts, [, ] NRA0562 has been investigated for its in vitro and in vivo pharmacological profile as a potential atypical antipsychotic. This suggests it may interact with neurotransmitter systems implicated in psychosis, such as dopamine and serotonin receptors, though further research is needed to confirm its specific targets and downstream effects.

Q2: What preclinical studies have been conducted to investigate the antipsychotic potential of NRA0562?

A2: The research highlights preclinical studies conducted on rats to assess the antipsychotic profile of NRA0562. [] This likely involves behavioral tests in animal models of psychosis to evaluate the compound's efficacy in mitigating psychosis-related symptoms.

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